molecular formula C9H18ClNO B2451845 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride CAS No. 879638-52-5

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride

Cat. No.: B2451845
CAS No.: 879638-52-5
M. Wt: 191.7
InChI Key: LTCWWZQMRUTGRZ-UHFFFAOYSA-N
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Description

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is known for its unique bicyclic structure, which includes a quinuclidine moiety. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The quinuclidine moiety is known to interact with cholinergic receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-6-3-9-7-10-4-1-8(9)2-5-10;/h8-9,11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCWWZQMRUTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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